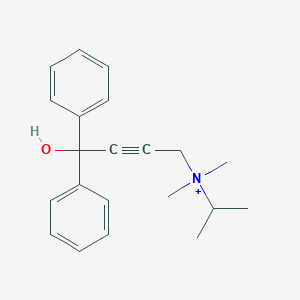
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium, also known as WY-14643, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium exerts its effects by activating PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium leads to the upregulation of target genes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to exhibit various biochemical and physiological effects, including:
- Anti-inflammatory effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and endothelial cells.
- Anti-cancer effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and prostate cancer cells.
- Anti-diabetic effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to improve insulin sensitivity and glucose tolerance in various animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has several advantages as a research tool, including its well-established mechanism of action and its ability to activate PPARs selectively. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal experiments.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium, including:
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
- Development of more potent and selective PPAR agonists based on the structure of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium.
- Investigation of the molecular mechanisms underlying the observed biological effects of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium.
- Evaluation of the safety and efficacy of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium in clinical trials.
In conclusion, 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by activating PPARs, leading to the upregulation of target genes and the observed biological effects. While it has several advantages as a research tool, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium involves the reaction of 4-hydroxybenzaldehyde with isopropylamine and subsequent reaction with N,N-dimethyl-4,4-diphenylbut-2-yn-1-amine. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects in various preclinical studies.
Propiedades
Fórmula molecular |
C21H26NO+ |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H26NO/c1-18(2)22(3,4)17-11-16-21(23,19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-10,12-15,18,23H,17H2,1-4H3/q+1 |
Clave InChI |
QKCKFJODNFMYKD-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B286542.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286545.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286546.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286547.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)